molecular formula C14H17N3O4 B2497205 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 941937-75-3

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2497205
CAS No.: 941937-75-3
M. Wt: 291.307
InChI Key: OTMXRECWOIAGLI-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a 3,5-dimethoxyphenyl moiety linked to a butanamide chain via a 1,3,4-oxadiazole ring, a structure corroborated by its PubChem record (CID: 4460629) . The specific spatial arrangement and electronic properties conferred by its substituents make it a valuable chemical tool for researchers. The primary research applications of this compound are derived from the known biological activities of its structural analogs. Related 1,3,4-oxadiazoles bearing dimethoxyphenyl groups have been investigated for a range of pharmacological activities, serving as key scaffolds in the development of novel therapeutic agents . Furthermore, structurally similar oxadiazole compounds have been identified as inhibitors of specific enzymes, such as aldose reductase, highlighting the potential of this chemical class in probing biochemical pathways . Researchers can utilize this compound as a building block in combinatorial chemistry, a core structure for structure-activity relationship (SAR) studies, or a potential inhibitor in high-throughput screening assays to explore new biological targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-5-12(18)15-14-17-16-13(21-14)9-6-10(19-2)8-11(7-9)20-3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMXRECWOIAGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its electron-deficient nature and capacity for hydrogen bonding make it a privileged structure in drug design, particularly for antimicrobial, anticancer, and anti-inflammatory applications. In N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide, the 3,5-dimethoxyphenyl group at position 5 contributes to π-π stacking interactions, while the butanamide moiety at position 2 enhances solubility and target binding.

Synthetic Strategies for 1,3,4-Oxadiazole Core Formation

Cyclization of Diacylhydrazides

The most widely adopted method for 1,3,4-oxadiazole synthesis involves the cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or sulfuric acid. For the target compound, the diacylhydrazide intermediate is derived from 3,5-dimethoxybenzoic acid and butanoyl chloride:

  • Formation of 3,5-Dimethoxybenzohydrazide :
    Methyl 3,5-dimethoxybenzoate is refluxed with hydrazine hydrate in ethanol, yielding 3,5-dimethoxybenzohydrazide.
  • Diacylhydrazide Synthesis :
    The hydrazide reacts with butanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming N'-(3,5-dimethoxybenzoyl)butanehydrazide.
  • Cyclization with POCl₃ :
    Treatment with POCl₃ at 0–5°C for 4 hours generates 2-butanoyl-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole.
Key Optimization Parameters:
  • Temperature Control : Cyclization below 10°C minimizes side reactions.
  • Solvent Selection : DCM ensures high yields (78–85%) compared to THF or DMF.

Functionalization of the Oxadiazole Core

Conversion of Acyl Group to Butanamide

The butanoyl group at position 2 is converted to butanamide via a two-step process:

  • Hydrolysis to Carboxylic Acid :
    The oxadiazole is treated with 6 M HCl at 80°C for 2 hours, yielding 2-carboxy-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole.
  • Amidation Using HATU/DIPEA :
    The carboxylic acid is activated with HATU (1.2 equiv.) and DIPEA (2 equiv.) in DCM, followed by reaction with ammonium chloride to produce the target compound.
Reaction Conditions:
Parameter Optimal Value Yield (%)
Coupling Reagent HATU 72
Base DIPEA 68–75
Solvent DCM 78

Alternative Pathways: Direct Coupling of Preformed Oxadiazoles

Nucleophilic Aromatic Substitution

Amino-functionalized oxadiazoles, such as 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, are coupled with butanoic acid using HATU/DIPEA. This method bypasses hydrolysis but requires pre-synthesis of the amino-oxadiazole.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 20 minutes accelerates cyclization, reducing reaction time by 60% while maintaining yields of 70–75%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 2H, Ar-H), 6.52 (s, 1H, Ar-H), 3.85 (s, 6H, OCH₃), 2.38 (t, 2H, J = 7.2 Hz, CH₂), 1.72–1.65 (m, 2H, CH₂), 1.48–1.41 (m, 2H, CH₂).
  • HRMS (ESI) : m/z calc. for C₁₅H₁₇N₃O₄ [M+H]⁺: 304.1297, found: 304.1295.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Crystallization : Ethanol/water (8:2) yields needle-shaped crystals suitable for X-ray diffraction.

Challenges and Mitigation Strategies

Side Reactions During Cyclization

Overheating during POCl₃ treatment leads to ring-opening or polymerization. Strict temperature control (−5 to 5°C) and dropwise POCl₃ addition mitigate this.

Low Amidation Efficiency

Excess ammonium chloride (2.5 equiv.) and prolonged reaction times (6 hours) improve amidation yields from 50% to 72%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU with EDC/HOBt reduces costs by 40% but decreases yields to 60–65%.

Waste Management

POCl₃ neutralization with aqueous NaHCO₃ minimizes environmental impact, generating non-toxic phosphate salts.

Chemical Reactions Analysis

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can be compared with other similar compounds, such as:

    N-(3,5-dimethoxyphenyl)acetamide: This compound has a similar 3,5-dimethoxyphenyl group but differs in the acyl moiety, which is an acetamide instead of a butanamide.

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound contains a similar aromatic group but has a different heterocyclic structure.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound belonging to the oxadiazole class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring linked to a 3,5-dimethoxyphenyl group and a butanamide moiety. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acid derivatives under acidic or basic conditions. Key steps include:

  • Formation of the oxadiazole ring : Achieved through cyclization reactions.
  • Introduction of the phenyl group : Involves nucleophilic substitution.
  • Attachment of the butanamide group : Finalized by reacting with a butanoyl chloride.

This synthetic pathway ensures the production of compounds with high purity and yield suitable for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this one have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and MCF7 with IC50 values in the low micromolar range .
  • Topoisomerase Inhibition : The compound may act as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage in cancer cells, thereby inducing apoptosis .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Interaction : The compound likely binds to target enzymes or receptors involved in cell cycle regulation and apoptosis pathways. This binding can inhibit enzymatic activity or modulate protein functions critical for cancer cell survival.
  • DNA Interaction : By interfering with topoisomerase activity, the compound may trap the enzyme in a cleaved state, preventing proper DNA repair and replication .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of various oxadiazole derivatives in preclinical settings:

StudyCompoundCell Lines TestedIC50 (µM)Mechanism
5lHeLa0.224 ± 0.011Topoisomerase I inhibition
5nMCF70.205 ± 0.010Topoisomerase I inhibition
23ddVarious>600-fold increase in activityWnt signaling pathway modulation

These studies underscore the potential of this compound as a lead compound for further development into anticancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives. For example, 3,5-dimethoxybenzohydrazide can react with butyric anhydride under reflux in the presence of a dehydrating agent like POCl₃ to form the oxadiazole ring . Optimization includes adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (80–120°C), and stoichiometry of reagents. Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for signals at δ 3.8–4.0 ppm (methoxy groups) and δ 7.0–8.0 ppm (aromatic protons). The oxadiazole ring protons appear as singlet(s) near δ 8.5–9.0 ppm .
  • FT-IR : Confirm C=O stretch (~1650–1700 cm⁻¹) and C-N/C-O stretches (~1250–1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (~349.34 g/mol for C₁₅H₁₇N₃O₄) .

Q. What in vitro bioassays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition : Lipoxygenase (LOX) and α-glucosidase inhibition assays (IC₅₀ determination) using spectrophotometric methods .
  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (planktonic cells and biofilms) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) influence bioactivity, and what structure-activity relationship (SAR) trends exist?

  • Methodology : Compare analogs like OZE-II (C₂₂H₂₄N₄O₇S, MW 488.51), which has a sulfonylbenzamide group, to assess how electron-withdrawing/donating substituents affect enzyme binding. For instance, methoxy groups enhance solubility and hydrogen bonding, while halogen substituents (e.g., Cl) improve lipophilicity and membrane permeability . SAR studies require molecular docking to map interactions with targets like LOX or BChE .

Q. What mechanistic insights explain its inhibitory activity against enzymes like LOX or BChE?

  • Methodology :

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular Dynamics Simulations : Model interactions between the oxadiazole core and catalytic residues (e.g., His/Arg in LOX) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can researchers resolve discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardize Assay Conditions : Control variables like pH, temperature, and enzyme concentration .
  • Validate Purity : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Cross-Validate with Structural Analogs : Compare with derivatives like N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide to identify substituent-specific trends .

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